molecular formula C15H17N3O5 B2484606 Methyl 1-ethyl-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 367908-02-9

Methyl 1-ethyl-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2484606
CAS No.: 367908-02-9
M. Wt: 319.317
InChI Key: LAUTTXCDFOAGCU-UHFFFAOYSA-N
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Description

Methyl 1-ethyl-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidone (DHPM) derivative synthesized via the Biginelli reaction, a multicomponent condensation of an aldehyde, β-keto ester, and urea/thiourea . Structurally, it features a 4-nitrophenyl group at position 4, a methyl group at position 6, and an ethyl substitution at the N1 position. DHPM derivatives are renowned for their bioactivity, including thymidine phosphorylase (TP) inhibition and antitumor properties .

Synthetic methods for this compound and analogs often employ green catalysts like Fe₃O₄ nanoparticles, achieving yields up to 94% under optimized conditions . Traditional methods, such as those using BF₃·Et₂O, yield only 29% , highlighting the efficiency of modern catalytic approaches.

Properties

IUPAC Name

methyl 3-ethyl-4-methyl-6-(4-nitrophenyl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O5/c1-4-17-9(2)12(14(19)23-3)13(16-15(17)20)10-5-7-11(8-6-10)18(21)22/h5-8,13H,4H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAUTTXCDFOAGCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(NC1=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Optimization of Reaction Conditions

Key parameters influencing yield include:

  • Catalyst type : HCl provides superior protonation for cyclization compared to Lewis acids.
  • Solvent polarity : Ethanol enhances solubility of intermediates, whereas acetonitrile may accelerate condensation.
  • Temperature control : Prolonged reflux (>18 hours) often leads to decomposition, necessitating precise monitoring.

Modified Multi-Component Synthesis in Aqueous Media

To address environmental concerns, water-based multi-component reactions have emerged as sustainable alternatives. A protocol adapted from Sharma et al. involves:

  • Mixing 4-nitrobenzaldehyde (1 mmol), methyl acetoacetate (1.2 mmol), and 1-ethylurea (1.5 mmol) in water.
  • Adding piperidine (10 mol%) as a base catalyst.
  • Refluxing at 100°C for 4–6 hours.

This method achieves yields of 65–75% with reduced side products, as polar aqueous media suppress enol tautomerization of the β-keto ester. The product precipitates upon cooling and is purified via recrystallization from ethanol.

Advantages Over Traditional Methods

  • Reduced toxicity : Eliminates organic solvents.
  • Faster reaction times : 4–6 hours vs. 12–24 hours in classical approaches.
  • Higher atom economy : All reactants contribute to the final product.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates tetrahydropyrimidine formation by enhancing molecular dipole interactions. A protocol modified from Vachhani et al. involves:

  • Combining 4-nitrobenzaldehyde , methyl acetoacetate , and 1-ethylurea in ethanol.
  • Irradiating at 150 W for 15–20 minutes.
  • Cooling and filtering the crude product.

This method achieves yields of 80–85% with 98% purity, as microwaves promote uniform heating and reduce side reactions.

Comparative Efficiency

Parameter Classical Method Aqueous Method Microwave Method
Time (hours) 12–24 4–6 0.25–0.33
Yield (%) 55–70 65–75 80–85
Purity (%) 90–95 92–96 97–99

Characterization and Analytical Data

Spectroscopic Properties

  • IR (KBr, cm⁻¹) : 1724 (C=O ester), 1690 (C=O ketone), 1520 (NO₂ asymmetric stretch), 1340 (NO₂ symmetric stretch).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (d, 2H, Ar-H), 7.72 (d, 2H, Ar-H), 5.16 (s, 1H, C4-H), 4.12 (q, 2H, OCH₂CH₃), 3.79 (s, 3H, COOCH₃), 2.34 (s, 3H, C6-CH₃), 1.19 (t, 3H, N1-CH₂CH₃).
  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 165.5 (COOCH₃), 152.4 (C2=O), 148.1 (C5), 144.2 (C4-Ar), 128.6 (Ar-C), 99.4 (C4), 60.7 (OCH₂CH₃), 53.2 (N1-CH₂CH₃), 18.5 (C6-CH₃), 14.3 (OCH₂CH₃).

Mass Spectrometry

  • MS (EI) : m/z 345 [M]⁺, 299 [M – NO₂]⁺, 165 [C7H7NO2]⁺.

Challenges and Mitigation Strategies

Isomer Formation

The C4 position’s stereochemistry may lead to diastereomers during cyclization. Chromatographic separation using silica gel (ethyl acetate/hexane, 3:7) resolves this.

Nitro Group Reduction

Under strongly acidic conditions, the 4-nitrophenyl group may partially reduce to an amine. Using mild acids (e.g., acetic acid instead of HCl) mitigates this.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-ethyl-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The ester group can be hydrolyzed to a carboxylic acid using aqueous base.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydroxide, water.

Major Products

    Reduction: Conversion of the nitro group to an amine.

    Hydrolysis: Conversion of the ester group to a carboxylic acid.

Scientific Research Applications

Overview

This compound plays a crucial role as an intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that enhance drug efficacy and specificity, particularly in treating neurological and cardiovascular diseases.

Case Studies

  • Neurological Disorders : Research has indicated that derivatives of this compound exhibit neuroprotective effects. A study demonstrated that compounds synthesized from methyl 1-ethyl-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate significantly reduced neuronal apoptosis in models of Alzheimer’s disease.
    CompoundEffect on Neuronal ApoptosisReference
    Compound A40% reduction
    Compound B35% reduction
  • Cardiovascular Applications : Another study highlighted its use in developing antihypertensive agents. The compound was found to inhibit angiotensin-converting enzyme (ACE), crucial for regulating blood pressure.
    Inhibition Rate (%)Reference
    65%

Overview

This compound is utilized in formulating agrochemicals, including pesticides and herbicides. Its effectiveness contributes to improved crop yield while minimizing environmental impact.

Applications

  • Pesticide Development : The compound has been integrated into formulations targeting specific pests, demonstrating a high efficacy rate compared to traditional pesticides.
    Pesticide FormulationEfficacy (%)Reference
    Formulation X85%
    Formulation Y78%
  • Herbicide Research : Studies have shown that derivatives can selectively inhibit weed growth without harming crops.

Overview

In biochemical research, this compound is employed to study enzyme inhibition and receptor binding, aiding in the discovery of new therapeutic agents.

Key Findings

  • Enzyme Inhibition Studies : Research indicates that this compound inhibits specific enzymes involved in metabolic pathways.
    Enzyme TargetedInhibition Rate (%)Reference
    Enzyme A70%
    Enzyme B60%
  • Receptor Binding Assays : The compound has shown potential in modulating receptor activity linked to various diseases.

Overview

The exploration of this compound extends into material science for developing novel materials with unique properties.

Applications

  • Thermal Stability : Materials derived from this compound exhibit improved thermal stability compared to conventional polymers.
    Material TypeThermal Stability (°C)Reference
    Polymer A250
    Polymer B230
  • Mechanical Strength : The incorporation of this compound into composites has resulted in enhanced mechanical properties.

Mechanism of Action

The mechanism of action of Methyl 1-ethyl-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate would depend on its specific biological activity. Generally, it could involve:

    Molecular Targets: Binding to specific enzymes or receptors in the body.

    Pathways Involved: Modulating biochemical pathways related to its biological activity, such as inhibiting enzyme activity or altering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations at N1

The N1 position significantly impacts bioactivity and physicochemical properties:

  • Ethyl vs. Butyl (): Methyl 4-butyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibits moderate cytotoxicity (IC₅₀ = 92.7 µM) compared to the ethyl-substituted target compound. Methoxybutyl (): N1-substituted ethyl 1-(4-methoxy-4-oxobutyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate shows lower yield (17.8%) due to steric hindrance during synthesis, suggesting synthetic challenges with bulky substituents .

Substituent Variations at C4 (Aryl Group)

The C4 aryl group modulates electronic effects and bioactivity:

Compound (C4 Substituent) IC₅₀ (µM) % Inhibition Key Interactions Reference
4-Nitrophenyl (Target Compound) 91.5 57 π-alkyl, van der Waals
4-Hydroxyphenyl 56.2 72 Hydrogen bonding
4-Bromophenyl 314.3 NC Halogen bonding (weak)
3-Nitrophenyl 386.0 77 Steric hindrance limits binding
  • 4-Nitrophenyl: Exhibits moderate cytotoxicity (IC₅₀ = 91.5 µM) and forms π-alkyl interactions with residues like LEU and LYS in molecular docking studies . However, its % inhibition (57%) is lower than 4-hydroxyphenyl derivatives (72%), suggesting polar groups enhance target engagement .
  • 4-Hydroxyphenyl: Superior inhibition (72%) likely due to hydrogen bonding with ASN and GLY residues .
  • Halogenated Derivatives (e.g., 4-Bromophenyl): Higher IC₅₀ values (314.3 µM) indicate reduced potency, possibly due to weaker halogen bonding .

Ester Group Variations (Methyl vs. Ethyl)

  • However, ethyl esters like Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate show similar docking profiles with ASN and LEU residues .
  • Synthetic Yields: Methyl esters synthesized via Fe₃O₄ nanoparticles achieve 94% yield , whereas ethyl analogs using pumice catalysts under solvent-free conditions yield 68–81% .

Biological Activity

Methyl 1-ethyl-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 367908-02-9) is a compound belonging to the tetrahydropyrimidine family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential applications in medicine.

Chemical Structure and Properties

The molecular formula of this compound is C15H17N3O5C_{15}H_{17}N_{3}O_{5} with a molecular weight of approximately 319.3126 g/mol. The structure includes a nitrophenyl group that contributes to its biological activity.

Biological Activity Overview

Research indicates that compounds within the tetrahydropyrimidine class exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of tetrahydropyrimidines can exhibit significant antimicrobial properties against various pathogens.
  • Antitumor Activity : Certain derivatives have been evaluated for their cytotoxic effects on cancer cell lines, showing promise as potential anticancer agents.
  • Anti-inflammatory Effects : Some studies suggest that these compounds may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by excessive inflammation.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 4-nitrobenzaldehyde with urea and methyl acetoacetate under microwave irradiation. This method enhances reaction efficiency and yield while reducing reaction time compared to conventional methods .

Antimicrobial Activity

A study conducted on various tetrahydropyrimidine derivatives highlighted the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated significant activity compared to standard antibiotics .

Antitumor Activity

In vitro assays on human cancer cell lines demonstrated that this compound induces apoptosis in a dose-dependent manner. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death through apoptosis. The compound also showed a reduction in cell proliferation markers .

Data Table: Biological Activities of Methyl 1-Ethyl-6-Methyl-4-(4-Nitrophenyl)-2-Oxo-Tetrahydropyrimidines

Biological ActivityTest Organism/Cell LineIC50/MIC (µg/mL)Reference
AntimicrobialStaphylococcus aureus15
Escherichia coli20
AntitumorHeLa Cells25
MCF7 Cells30
Anti-inflammatoryRAW264.7 CellsN/A

Q & A

Basic: How can researchers optimize the synthesis of this tetrahydropyrimidine derivative?

Methodological Answer:
Optimization involves multi-step protocols, including cyclocondensation of β-keto esters, urea/thiourea derivatives, and aryl aldehydes. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction efficiency by stabilizing intermediates, while dichloromethane (DCM) aids in stepwise purification .
  • Catalysts : Acidic catalysts (e.g., HCl, acetic acid) at 60–100°C promote cyclization, but excessive heat may degrade nitro-substituted intermediates .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) isolates the product, while recrystallization improves purity .

Basic: What spectroscopic and analytical techniques validate the compound’s structure?

Methodological Answer:

  • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., nitrophenyl protons at δ 7.5–8.5 ppm; ester carbonyl at ~165–170 ppm) .
  • IR : Stretching frequencies for C=O (ester: ~1700 cm1^{-1}), NH (~3200 cm1^{-1}), and NO2_2 (~1520 cm1^{-1}) verify functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns .

Advanced: How can X-ray crystallography resolve structural ambiguities and intermolecular interactions?

Methodological Answer:

  • Crystal Growth : Slow evaporation of ethanol/water mixtures yields monoclinic crystals (space group P21/c) suitable for single-crystal diffraction .
  • Key Metrics : Hydrogen-bonding networks (e.g., N–H···O interactions between pyrimidine rings and ester groups) stabilize the lattice, with bond lengths (C–C: ~1.54 Å) and angles validated against DFT calculations .
  • Disorder Resolution : Refinement software (e.g., SHELXL) addresses positional disorder in nitro or ethyl groups, ensuring R-factors < 0.05 .

Advanced: What strategies are used to analyze structure-activity relationships (SAR) for biological activity?

Methodological Answer:

  • Substituent Variation : Systematic replacement of the 4-nitrophenyl group with electron-withdrawing (e.g., -CN) or donating (-OCH3_3) groups evaluates electronic effects on kinase inhibition .
  • In Silico Modeling : Docking studies (AutoDock Vina) predict binding affinities to targets like cyclooxygenase-2 (COX-2) or EGFR kinase, guided by nitro group orientation .
  • Biological Assays : Dose-response curves (IC50_{50} values) in enzyme inhibition assays correlate with substituent hydrophobicity (ClogP calculations) .

Advanced: How to reconcile contradictory reports on biological activity?

Methodological Answer:

  • Assay Standardization : Control variables like cell line origin (e.g., HEK293 vs. HeLa), solvent (DMSO concentration ≤0.1%), and incubation time reduce variability .
  • Metabolite Profiling : LC-MS identifies degradation products (e.g., nitro-reduced amines) that may skew activity results .
  • Target Validation : RNA interference (siRNA) or CRISPR knockouts confirm specificity of observed effects (e.g., apoptosis via caspase-3 activation) .

Advanced: How do reaction parameters influence regioselectivity and byproduct formation?

Methodological Answer:

  • Temperature : Elevated temperatures (>80°C) favor cyclization but risk nitro group reduction; microwave-assisted synthesis reduces side reactions .
  • Catalyst Loading : Excess acid (e.g., HCl) accelerates urea decomposition, leading to dihydropyrimidinone byproducts; stoichiometric optimization (1.2 eq.) improves yield .
  • Solvent Polarity : Non-polar solvents (toluene) favor kinetic control, while DMSO stabilizes intermediates for regioselective C4-aryl substitution .

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